molecular formula C29H27N3O5 B13709080 Nalpha-Fmoc-pi-Bom-L-histidine CAS No. 138775-06-1

Nalpha-Fmoc-pi-Bom-L-histidine

Cat. No.: B13709080
CAS No.: 138775-06-1
M. Wt: 497.5 g/mol
InChI Key: PYZZDBDNJGSAQO-MHZLTWQESA-N
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Description

Nalpha-Fmoc-pi-Bom-L-histidine (CAS 138775-138775-06-1) is a specially engineered L-histidine derivative that serves as a critical building block in modern Fmoc solid-phase peptide synthesis (SPPS) . This compound features a dual-protection strategy essential for the efficient construction of complex peptides. The Nalpha-9-fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino group, which is readily removed under mild basic conditions (e.g., with piperidine) in each synthesis cycle to allow for chain elongation, while the pi-benzyloxymethyl (Bom) group protects the imidazole side chain of histidine, preventing potential side reactions during coupling . The molecular formula is C₂₉H₂₇N₃O₅ and it has a molecular weight of 497.5 g/mol . The use of high-quality, protected amino acids like this one is fundamental to the success of Fmoc SPPS, which is the predominant method for peptide synthesis today due to its avoidance of highly corrosive acids like HF and its compatibility with a wide range of peptide modifications . The Bom side-chain protection is particularly valuable for synthesizing histidine-containing peptides, as the imidazole ring can be susceptible to unwanted side reactions if left unprotected. This building block enables researchers to reliably produce peptides for a diverse range of scientific applications, including medicinal chemistry, drug discovery, and the study of protein-protein interactions . The product is supplied for research applications and is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

CAS No.

138775-06-1

Molecular Formula

C29H27N3O5

Molecular Weight

497.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid

InChI

InChI=1S/C29H27N3O5/c33-28(34)27(14-21-15-32(18-30-21)19-36-16-20-8-2-1-3-9-20)31-29(35)37-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,15,18,26-27H,14,16-17,19H2,(H,31,35)(H,33,34)/t27-/m0/s1

InChI Key

PYZZDBDNJGSAQO-MHZLTWQESA-N

Isomeric SMILES

C1=CC=C(C=C1)COCN2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C(C=C1)COCN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Imidazole Nitrogen Protection with Benzyloxymethyl (Bom)

The selective protection of the imidazole nitrogen (pi position) of histidine is achieved by alkylation using benzyloxymethyl chloride (Bom-Cl). This step requires regioselective control to ensure substitution at the pi nitrogen rather than the N1 position of the imidazole ring.

  • Starting material: L-histidine or its methyl ester derivative (e.g., Boc-His-OMe).
  • Reagents: Bom-Cl in the presence of a base (e.g., triethylamine).
  • Conditions: Typically conducted in an organic solvent under controlled temperature to favor regioselectivity.
  • Outcome: Formation of Boc-His(3-Bom)-OMe or Boc-His(1-Bom)-OMe regioisomers, with the 3-Bom isomer being preferred for SPPS due to lower racemization and better stability.

This regioselective alkylation is critical because the 3-Bom (pi-Bom) derivative minimizes side reactions and improves peptide synthesis outcomes.

Introduction of the Fmoc Protecting Group

The Fmoc group is introduced at the N-alpha amino group to protect it during peptide synthesis cycles.

  • Starting material: The Bom-protected histidine derivative (e.g., Boc-His(3-Bom)-OMe).
  • Reagents: Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) or equivalent Fmoc reagents.
  • Conditions: Typically carried out in a biphasic system (aqueous base and organic solvent) to facilitate selective acylation of the amino group.
  • Purification: After reaction completion, the product is extracted and purified by recrystallization or chromatography.

This step yields Nalpha-Fmoc-pi-Bom-L-histidine, ready for use in SPPS.

Purification and Crystallization

Purification is essential to remove unreacted reagents, regioisomeric impurities, and side products.

  • Extraction: After reaction, aqueous extraction removes excess Fmoc-Cl and by-products.
  • pH Adjustment: Acidification to pH ~2 causes precipitation of the protected amino acid.
  • Solvent Extraction: Ethyl acetate extraction isolates the product from aqueous layers.
  • Recrystallization: Common solvents include ethanol/water mixtures, ethyl acetate/petroleum ether, or isopropanol to achieve high purity crystals.
  • Drying: Rotary evaporation and drying under vacuum yield the fine crystalline product.

Table 1 summarizes typical purification solvents and conditions reported in literature:

Step Solvent System Temperature Notes
Extraction Diethyl ether/water Room temp Removes residual Fmoc-Cl
Acidification Aqueous acid (pH 2) Room temp Precipitates protected amino acid
Organic Extraction Ethyl acetate Room temp Isolates product
Recrystallization Ethanol/water (3:2) 25-80 °C Dissolution and slow cooling
Alternative Ethyl acetate/petroleum ether Room temp For selective crystallization
Drying Vacuum evaporation 40-60 °C Removes solvents

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is predominantly used in Fmoc-based SPPS protocols. Its preparation quality directly impacts peptide synthesis efficiency.

  • Loading on resin: The protected amino acid is coupled to solid support resins (e.g., Rink amide resin) using standard coupling agents such as HBTU/HOBt and base (DIPEA or NMM).
  • Deprotection: The Fmoc group is removed by piperidine in DMF, while the Bom group remains stable during peptide elongation.
  • Cleavage: Final acidolytic cleavage removes side-chain protecting groups including Bom, releasing the full peptide.

The Bom group protects the imidazole nitrogen during synthesis, minimizing racemization and side reactions that are common with histidine residues.

Analysis of Racemization and By-Product Formation

Studies have shown that the use of the Bom group on the imidazole nitrogen significantly reduces racemization of histidine during coupling reactions compared to other protecting groups like Trityl (Trt).

  • Racemization rates are typically below 5% per coupling.
  • By-product formation due to formaldehyde release during Bom deprotection can be mitigated by adding scavengers such as methoxyamine hydrochloride during cleavage.
  • Longer acid treatment times are required for Bom removal compared to other protecting groups.

Table 2 summarizes comparative data on histidine protecting groups in SPPS:

Protecting Group Racemization Rate Stability During SPPS Ease of Removal By-Product Concerns
Bom (Benzyloxymethyl) <5% High Moderate (longer acid treatment) Formaldehyde release; scavengers reduce by-products
Trt (Trityl) Higher (>5%) Moderate Easier Less formaldehyde concerns
Other (e.g., Boc) Variable Variable Variable Variable

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Outcome/Notes
1 Imidazole N pi-position protection Bom-Cl, base, organic solvent, controlled temp Selective alkylation to Boc-His(3-Bom)-OMe
2 N-alpha Fmoc protection Fmoc-Cl, aqueous base, organic solvent biphasic Formation of this compound
3 Purification Acidification, extraction with ethyl acetate, recrystallization (ethanol/water) High purity crystalline product
4 Use in SPPS Coupling with HBTU/HOBt, DIPEA; Fmoc deprotection with piperidine Efficient peptide synthesis with low racemization

The preparation of this compound is a well-established multi-step process involving regioselective protection of the histidine imidazole ring, introduction of the Fmoc group, and careful purification. The Bom protecting group confers enhanced stability and reduced racemization during peptide synthesis, making this compound a preferred choice for histidine incorporation in complex peptides.

While the synthesis is somewhat demanding due to regioselectivity and formaldehyde by-product management, optimized protocols and scavenger use have improved outcomes. The compound's utility in SPPS has been validated by extensive research, as reflected in the literature and commercial availability.

Chemical Reactions Analysis

Coupling Reactions

The activated carboxylic acid group of Nalpha-Fmoc-pi-Bom-L-histidine reacts with amino or hydroxyl groups to form peptide or ester bonds. Activation typically employs carbodiimides (e.g., DCC) or uronium-based reagents (e.g., TBTU), with coupling efficiencies exceeding 95% under optimized conditions .

Key Data:

Activator Base Coupling Efficiency Racemization Risk
TBTUDIPEA>98%<0.5%
DCCHOBt90-95%1-2%
  • The Bom group at the imidazole nitrogen reduces racemization during activation by sterically hindering base-induced abstraction of the α-hydrogen .

  • Comparative studies show that coupling with TBTU/DIPEA achieves near-quantitative yields with minimal epimerization (<0.5%) compared to traditional DCC/HOBt .

Fmoc Removal

The Fmoc group is cleaved via β-elimination using 20% piperidine in DMF , requiring two treatments (5 min and 10 min) for complete removal . Alternative bases like DBU accelerate deprotection (≤3 min) but risk aspartimide formation in Asp-containing sequences .

Bom Removal

The Bom group is removed under strong acidic conditions (e.g., 95% TFA with scavengers like triisopropylsilane). This step is orthogonal to Fmoc cleavage, enabling sequential deprotection .

Side Reactions:

  • Residual formaldehyde from Bom deprotection can alkylate nucleophilic residues (e.g., cysteine). Scavengers (e.g., methoxyamine) mitigate this by trapping formaldehyde .

  • Prolonged TFA exposure (>2 hr) risks histidine side-chain degradation .

Metal Coordination and Side-Chain Reactivity

The imidazole ring of this compound retains metal-binding capacity despite Bom protection. Studies demonstrate its ability to coordinate Cu(II) and Zn(II) ions, facilitating applications in metalloprotein synthesis .

Experimental Findings:

  • Cu(II) Binding : Forms stable complexes (log K = 4.2 ± 0.3) at pH 7.4, confirmed by UV-Vis spectroscopy .

  • Histidine-Modified Peptides : Bom-protected histidine enhances peptide stability in metal-rich environments compared to unprotected analogs .

Comparative Analysis of Protective Groups

The Bom group outperforms traditional Trt (trityl) protection in minimizing side reactions:

Protection Racemization During Coupling Deprotection By-Products
Bom (Nπ)<0.5%Formaldehyde (scavenged)
Trt (Nπ)2-3%Trityl cation (hard to remove)
  • Bom’s smaller steric profile allows efficient coupling even in sterically hindered sequences .

  • Trityl deprotection generates persistent cationic by-products requiring extensive washing .

Scientific Research Applications

Nalpha-Fmoc-pi-Bom-L-histidine is a histidine derivative utilized in peptide synthesis, particularly solid-phase peptide synthesis (SPPS). It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-alpha position and a benzyloxymethyl (Bom) group at the imidazole nitrogen. The compound is used as a building block in creating complex peptides due to its unique protective groups that enhance stability and reactivity while minimizing racemization risks.

Scientific Research Applications

Peptide Synthesis
this compound is valuable in peptide synthesis because it facilitates high yields and purity while reducing racemization risks, making it particularly useful in developing therapeutic peptides. Fmoc SPPS is now the preferred method for peptide synthesis, with high-quality Fmoc building blocks available at a low cost . The adoption of Fmoc SPPS was rapid because biologists realized they could quickly prepare peptides suitable for antibody production using inexpensive machines .

Metal-Based Therapeutics
Peptides containing this compound exhibit enhanced interactions with metal ions due to the imidazole side chain's ability to coordinate with metals. This property makes it useful in developing metalloproteins or metal-based therapeutics. Modifications at the imidazole position can significantly affect binding affinities in various biological contexts.

** minimizing racemization**
The synthesis and properties of Fmoc-His(3-Bum)-OH have been reevaluated regarding its application in SPPS to minimize racemization of histidine residues during coupling and esterification reactions . By-product formation during the deprotection of test peptides could be significantly reduced by scavenging the concomitantly formed HCHO, such as with methoxyamine . In principle, no racemization could be detected when coupling Fmoc-His(3-Bum)-OH with the standard reagent TBTU in the presence of one equivalent of DIPEA .

Histidine Applications

L-histidine (HIS) is an essential amino acid with unique roles in proton buffering, metal ion chelation, and scavenging of reactive oxygen and nitrogen species . Dietary HIS affects histamine concentrations in immune cells, the stomach, and the brain .

Carnosine (β-alanyl-L-histidine) is a naturally occurring endogenous dipeptide with a well-demonstrated multimodal mechanism of action . This includes the detoxification of reactive oxygen and nitrogen species, the down-regulation of the production of pro-inflammatory mediators, the inhibition of aberrant protein formation, and the modulation of cells in the peripheral (macrophages) and brain (microglia) immune systems .

Mechanism of Action

The mechanism of action of Nalpha-Fmoc-pi-Bom-L-histidine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Bom group protects the imidazole side chain. During peptide synthesis, these protective groups are selectively removed to allow for the formation of peptide bonds .

Comparison with Similar Compounds

Variation in Side Chain Protecting Groups

The choice of side chain protection significantly impacts synthesis efficiency and deprotocolysis conditions.

Compound Name Side Chain Protection Molecular Weight CAS Number Deprotection Conditions Key Properties
Nalpha-Fmoc-pi-Bom-L-histidine Benzyloxymethyl (Bom) ~500 (estimated) Not provided TFA with scavengers Moderate steric bulk; requires scavengers for clean cleavage.
Fmoc-His(Trt)-OH Trityl (Trt) 619.71 109425-51-6 TFA (≥80%) High steric hindrance; acid-labile; suitable for long syntheses.
Fmoc-His(MBom)-OH 4-Methoxybenzyloxymethyl (MBom) Not provided Not provided TFA with EDT/thiophenol Enhanced acid sensitivity due to methoxy group.

Key Findings :

  • Bom vs. Trityl : Trityl offers superior stability under acidic conditions but increases molecular weight by ~120 Da compared to Bom. This bulkiness can hinder coupling efficiency in sterically demanding peptides .
  • Bom vs. MBom : The methoxy group in MBom accelerates deprotection but may introduce synthetic complexity due to its sensitivity .

Variation in N-alpha Protecting Groups

The N-alpha protecting group determines the orthogonal deprotection strategy.

Compound Name N-alpha Protection Deprotection Conditions Key Applications
This compound Fmoc 20% piperidine in DMF SPPS with base-labile Fmoc strategy .
Boc-His(Trt)-OH Boc (tert-butyloxycarbonyl) TFA or HCl in dioxane Acid-labile Boc strategies; compatible with Fmoc-SPPS .

Key Findings :

  • Fmoc vs. Boc : Fmoc is preferred for SPPS due to its compatibility with automated synthesizers and mild deprotection. Boc requires harsher acids, limiting its use in sensitive peptide sequences .

Methylated Histidine Derivatives

Methylation alters hydrogen-bonding capacity and steric effects.

Compound Name Modification Molecular Weight CAS Number
Fmoc-1-methyl-L-histidine 1-Methylimidazole 391.42 202920-22-7
Fmoc-3-methyl-L-histidine 3-Methylimidazole 391.42 252049-16-4
L-1-Methylhistidine 1-Methylimidazole 169.18 3325-95-1

Key Findings :

  • Methylation at the 1- or 3-position of the imidazole ring eliminates the need for side chain protection but reduces nucleophilicity, affecting metal coordination (e.g., in metalloenzymes) .

Dual Protection Strategies

Orthogonal protection enables complex peptide architectures.

Compound Name Protection Strategy Molecular Weight CAS Number
Fmoc-His(Fmoc)-OH Nalpha-Fmoc, Nim-Fmoc 599.6 98929-98-7
This compound Nalpha-Fmoc, Pi-Bom ~500 Not provided

Key Findings :

  • Dual Fmoc Protection : Allows sequential deprotection but complicates synthesis due to overlapping base sensitivity .
  • Fmoc-Bom Combination : Balances steric demands and orthogonal cleavage, ideal for histidine-rich peptides .

Q & A

Q. How can researchers balance the need for high-purity this compound with cost and time constraints?

  • Methodological Answer :
  • Tiered Synthesis : Reserve high-purity batches (e.g., >98% HPLC) for critical assays and use research-grade material for preliminary studies .
  • Automation : Utilize peptide synthesizers to standardize coupling/deprotection steps and reduce human error .

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